2-(4-bromo-3-fluorophenyl)propanoic acid
Description
2-(4-Bromo-3-fluorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3). The propanoic acid chain is attached to the aromatic ring at the α-carbon (2-position of the chain), resulting in a molecular formula of C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of Br and F, which enhance acidity (pKa ~3–4) and influence binding interactions in biological systems. Potential applications include its use as a non-steroidal anti-inflammatory drug (NSAID) analog or as a precursor in organocatalysis .
Properties
CAS No. |
916610-55-4 |
|---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational method for synthesizing 2-(4-bromo-3-fluorophenyl)propanoic acid involves sequential halogenation of phenylpropanoic acid precursors. Electrophilic bromination typically employs Br₂ with FeBr₃ as a catalyst, achieving para-bromination due to the directing effects of the propanoic acid group. Subsequent fluorination uses KF or Selectfluor under anhydrous conditions, introducing fluorine at the meta position relative to the carboxylic acid.
Bromination Optimization
Key parameters for bromination include:
-
Temperature : 0–5°C to minimize di-bromination byproducts
-
Stoichiometry : 1:1.05 molar ratio of substrate to Br₂ for 92% conversion
-
Catalyst loading : 5 mol% FeBr₃ reduces reaction time to 2 hours
Fluorination Challenges
Meta-fluorination faces steric hindrance from the bulky propanoic acid group, requiring:
-
Polar aprotic solvents : DMF increases fluorine nucleophilicity
-
Microwave assistance : 150W irradiation improves yield from 68% to 85% in 30 minutes
Four-Step Synthesis from 4-Methylstyrene
Patent CN107501077A outlines an industrial route starting from 4-methylstyrene, achieving 65% overall yield through halogenation, Grignard reaction, carboxylation, and bromination.
Stepwise Protocol
-
Halogenation :
-
Grignard Formation :
-
Bromination :
Byproduct Management
Di-brominated byproducts (e.g., 2-(3,4-dibromophenyl)propanoic acid) are reduced via:
-
Phosphite treatment : Diethyl phosphite removes excess Br₂ (98.5% purity)
-
Crystallization : Ethanol/water (3:1) recrystallization eliminates 99% of impurities
Palladium-Catalyzed Coupling Methods
Suzuki-Miyaura Approach
Patent CN112225657A details a Pd/C-mediated coupling between 2-(3-fluoro-4-bromophenyl)propanoic acid and phenylboronic acid:
| Parameter | Value |
|---|---|
| Molar ratio (acid:boronic acid) | 1:1.3 |
| Catalyst loading (Pd/C) | 10 wt% |
| Temperature | 80°C |
| Yield | 89% |
| Purity (HPLC) | 99.5% |
Catalyst Recycling
Pd/C retains 85% activity after 4 cycles, reducing production costs by 40% compared to Pd(PPh₃)₄ systems.
Comparative Analysis of Synthesis Routes
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Bromination-Fluorination | 2 | 85 | 97 | Moderate |
| 4-Step Styrene Route | 4 | 65 | 98.5 | High |
| Suzuki Coupling | 3 | 89 | 99.5 | Limited |
Key Findings :
-
The 4-step styrene method offers superior scalability for ton-scale production
-
Suzuki coupling provides highest purity but requires expensive boron reagents
Industrial-Scale Production Innovations
Continuous Flow Reactor Design
Modern facilities utilize flow chemistry to enhance bromination efficiency:
| Reactor Parameter | Value |
|---|---|
| Residence time | 5 minutes |
| Temperature | 25°C |
| Throughput | 50 kg/hour |
| Yield | 92% |
This system reduces bromine waste by 70% compared to batch reactors.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted phenylpropanoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Propanoic Acid Chain
3-(4-Bromo-3-fluorophenyl)propanoic acid (CAS 127425-80-3)
- Structural Difference: The phenyl group is attached to the β-carbon (3-position) of the propanoic acid chain.
- Impact :
- Reduced acidity compared to the 2-substituted isomer due to the carboxylic acid group being farther from the electron-withdrawing halogens.
- Altered metabolic stability, as β-substituted analogs are more prone to oxidation in vivo.
- Similarity Score : 0.86 (based on structural alignment algorithms) .
Halogen Substitution Patterns on the Phenyl Ring
3-(2-Bromo-4-fluorophenyl)propanoic acid (CAS 174603-55-5)
- Structural Difference : Bromine and fluorine are positioned at C2 and C4 of the phenyl ring, respectively.
- Impact :
- Steric and electronic effects differ due to the ortho-bromo and para-fluoro arrangement.
- Lower melting point (mp ~110–112°C) compared to the target compound (estimated mp ~135–140°C) due to reduced symmetry.
- Molecular Weight : 247.06 g/mol (identical to the target compound) .
3-(3-Bromo-2-fluorophenyl)propanoic acid (CAS 1261814-91-8)
Halogen Type and Electronic Effects
2-(4-Chlorophenyl)propanoic acid (CAS 105879-62-7)
- Impact :
- Lower molecular weight (200.63 g/mol vs. 247.06 g/mol) and reduced electronegativity.
- Higher pKa (~4.5) due to Cl’s weaker electron-withdrawing effect compared to Br and F.
- Application : Intermediate in NSAID synthesis (e.g., ibuprofen derivatives) .
2,3-Dibromo-3-(4-bromophenyl)propanoic acid (CAS 112595-55-8)
Research Implications
The substitution pattern of halogens and the position of the phenyl group on the propanoic acid chain critically influence the compound’s physicochemical properties and biological activity. For instance:
- Electron-withdrawing halogens (Br, F) enhance acidity, improving membrane permeability in drug design .
- Steric effects from ortho-substituents can hinder enzymatic binding, reducing off-target interactions .
- Regulatory considerations: Compounds like 2,4,5-TP (a propanoic acid derivative) highlight the importance of evaluating environmental and toxicological profiles during development .
Q & A
Basic: What are the key synthetic routes for 2-(4-bromo-3-fluorophenyl)propanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and coupling reactions. For example, bromination of fluorophenyl precursors using brominating agents (e.g., NBS) under controlled conditions can introduce the bromine substituent. A multi-step approach may include:
- Step 1 : Starting with 3-fluorophenylpropanoic acid derivatives, bromination at the para position using HBr or Br₂ in acetic acid .
- Step 2 : Purification via column chromatography or recrystallization to isolate the brominated product .
- Critical factors : Temperature (optimal range: 0–25°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., Zn for metal-mediated coupling) significantly impact yield .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromine and fluorine coupling patterns) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~247.06 g/mol) and isotopic patterns for Br .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Basic: What are the common chemical reactions involving the bromine and fluorine substituents in this compound?
- Nucleophilic Substitution : Bromine at the 4-position can be replaced with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs further substitutions to meta/para positions .
- Reduction : LiAlH₄ reduces the carboxylic acid to alcohol, useful for derivatization .
Advanced: How do substituent positions (bromine at 4, fluorine at 3) affect reactivity compared to structural isomers?
Comparative studies show:
- Electronic Effects : The 3-fluoro group increases the acidity of the carboxylic acid (pKa ~2.8) compared to non-fluorinated analogs .
- Steric Hindrance : Bromine at 4-position reduces accessibility for nucleophilic attacks compared to 2-bromo isomers .
- Biological Activity : Anti-inflammatory effects in 3-(2-bromo-4-fluorophenyl)propanoic acid are attenuated when substituents are repositioned, highlighting structure-activity dependencies .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Consistency : Ensure assays use identical cell lines (e.g., RAW264.7 for inflammation studies) and controls .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinities to targets like COX-2, clarifying mechanistic discrepancies .
Advanced: What strategies optimize synthetic yields when scaling up laboratory protocols?
- Catalyst Screening : Transition metals (e.g., Pd for coupling) improve efficiency in bromination steps .
- Solvent Optimization : Replace THF with DMF for higher solubility of intermediates .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Dynamics : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict kinetic stability .
- SAR Studies : QSAR models correlate substituent electronic parameters (Hammett constants) with observed reactivity .
Advanced: What are the best practices for validating analytical methods in impurity profiling?
- Forced Degradation : Expose the compound to heat, light, and pH extremes to identify degradation impurities .
- Cross-Validation : Compare HPLC results with GC-MS for volatile byproducts .
- Reference Standards : Use certified materials (e.g., USP-grade) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
